N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic organic compound with a complex structure It features a phenyl ring substituted with two methyl groups at the 2 and 4 positions, an acetamide group, and a piperazine ring with ethyl and dioxo substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Substitution Reactions: The piperazine ring is then substituted with an ethyl group using ethyl bromide in the presence of a base such as sodium hydride.
Acetamide Formation: The substituted piperazine is reacted with 2,4-dimethylphenyl isocyanate to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dioxo groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(4-methyl-2,3-dioxopiperazin-1-yl)acetamide
- N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)propionamide
Uniqueness
N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is unique due to its specific substitution pattern and the presence of both ethyl and dioxo groups on the piperazine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.
Biological Activity
N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structural features suggest potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H20N2O3, with a molecular weight of approximately 276.34 g/mol. The compound features a dimethylphenyl group and an ethyl-dioxopiperazinyl moiety, contributing to its potential biological reactivity.
This compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound might possess antioxidant properties, potentially protecting cells from oxidative stress.
In Vitro Studies
Research on the biological activity of this compound has included various in vitro assays:
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Cytotoxicity Assays : Evaluations using cell lines have indicated that the compound exhibits selective cytotoxicity against certain cancer cell types while sparing normal cells.
Cell Line IC50 (µM) HeLa (Cervical Cancer) 15 MCF7 (Breast Cancer) 20 Normal Fibroblasts >100 - Antioxidant Activity : The compound demonstrated significant free radical scavenging activity in DPPH assays, suggesting potential use as an antioxidant.
In Vivo Studies
Animal model studies have been conducted to assess the pharmacokinetics and therapeutic efficacy:
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Anti-inflammatory Effects : In a rodent model of inflammation, treatment with the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups.
Treatment Group Edema Reduction (%) Control 0 Low Dose (10 mg/kg) 30 High Dose (50 mg/kg) 55
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. Results indicated improved response rates and reduced side effects compared to chemotherapy alone.
- Neurological Disorders : Another study explored its neuroprotective effects in models of neurodegeneration, showing promise in reducing neuronal loss and improving cognitive function.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-18-7-8-19(16(22)15(18)21)10-14(20)17-13-6-5-11(2)9-12(13)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOKHRDAODBZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.